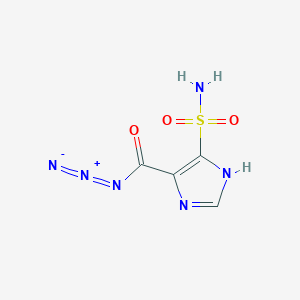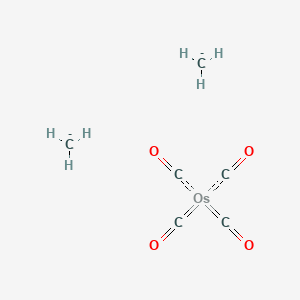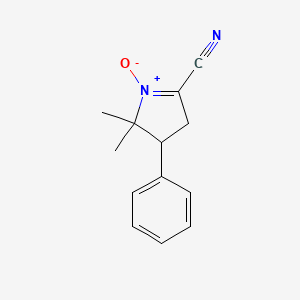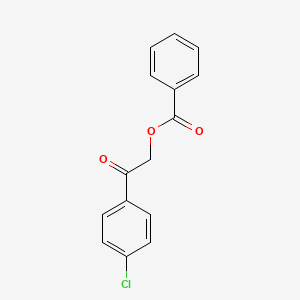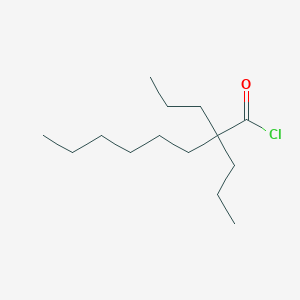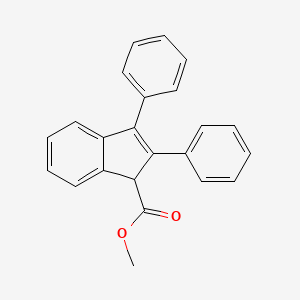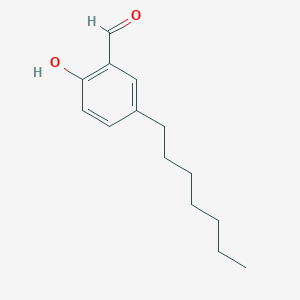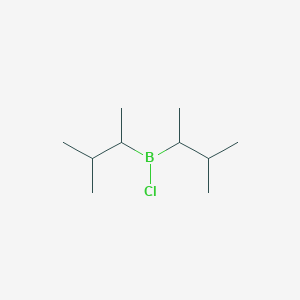
(3R)-3-benzyl-3-chloro-1H-quinoline-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-3-benzyl-3-chloro-1H-quinoline-2,4-dione is a complex organic compound with a quinoline backbone. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-benzyl-3-chloro-1H-quinoline-2,4-dione typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the benzyl and chloro groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
(3R)-3-benzyl-3-chloro-1H-quinoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH), to deprotonate the nucleophile.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while substitution reactions can produce a variety of functionalized quinoline compounds.
科学研究应用
(3R)-3-benzyl-3-chloro-1H-quinoline-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Quinoline derivatives are often explored for their potential as antimicrobial, antiviral, and anticancer agents.
Industry: The compound can be used in the development of new materials, such as polymers and dyes.
作用机制
The mechanism of action of (3R)-3-benzyl-3-chloro-1H-quinoline-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact mechanism can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
(3R)-3-benzyl-3-chloro-1H-quinoline-2,4-dione: shares structural similarities with other quinoline derivatives, such as quinine and chloroquine.
Quinine: Known for its antimalarial properties.
Chloroquine: Used as an antimalarial and anti-inflammatory agent.
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of both benzyl and chloro groups, which can significantly influence its biological activity and chemical reactivity.
属性
CAS 编号 |
58013-72-2 |
|---|---|
分子式 |
C16H12ClNO2 |
分子量 |
285.72 g/mol |
IUPAC 名称 |
(3R)-3-benzyl-3-chloro-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C16H12ClNO2/c17-16(10-11-6-2-1-3-7-11)14(19)12-8-4-5-9-13(12)18-15(16)20/h1-9H,10H2,(H,18,20)/t16-/m1/s1 |
InChI 键 |
HXGQRWZADXCETM-MRXNPFEDSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@]2(C(=O)C3=CC=CC=C3NC2=O)Cl |
规范 SMILES |
C1=CC=C(C=C1)CC2(C(=O)C3=CC=CC=C3NC2=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[2-(Furan-2-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B14616005.png)
